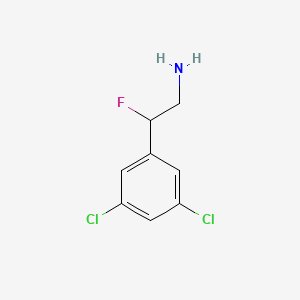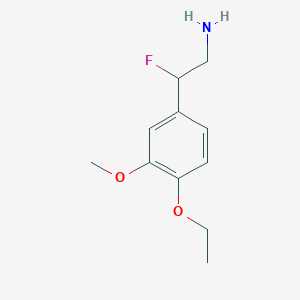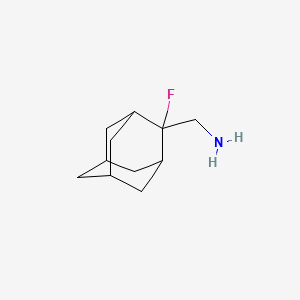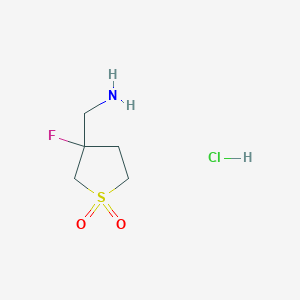![molecular formula C12H19Cl2N B1485229 [3-(4-氯苯基)-2,2-二甲基丙基]甲胺盐酸盐 CAS No. 2098031-41-3](/img/structure/B1485229.png)
[3-(4-氯苯基)-2,2-二甲基丙基]甲胺盐酸盐
描述
[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
该化合物已被用于合成选择性抑制结肠癌细胞增殖的衍生物 . 基于模型甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸酯的结构修饰,合成了24种化合物,作为有效的HDACIs .
医药应用
“[3-(4-氯苯基)-2,2-二甲基丙基]甲胺盐酸盐”也称为克伦特罗,是一种合成化合物,属于β-肾上腺素受体激动剂药物. 这些药物通常用于治疗哮喘和其他呼吸系统疾病。
化学合成
该化合物用于合成各种其他化合物。 例如,模型酯的皂化和肼解得到相应的酸和酰肼 .
材料科学
该化合物已用于材料科学研究,特别是在开发具有独特性能的新材料方面 .
生物活性化合物
该化合物已被用于合成含有吲哚核的生物活性芳香族化合物,这些化合物已显示出临床和生物学应用 .
化学反应
作用机制
Target of Action
The primary targets of 3-(4-Chlorophenyl)-2,2-dimethylpropyl(methyl)amine hydrochloride are the heat shock proteins TRAP1 . These proteins play a crucial role in maintaining cellular homeostasis and are often overexpressed in cancer cells .
Mode of Action
The compound interacts with its targets, the heat shock proteins TRAP1, by binding to them . This binding inhibits the function of these proteins, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of heat shock proteins TRAP1 affects several biochemical pathways. Most notably, it disrupts the HSP90 and TRAP1 mediated signaling pathway . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound is synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate , which suggests that it may share similar pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. In studies, it has been shown to selectively inhibit the proliferation of colon cancer cells . This is likely due to the compound’s interaction with heat shock proteins TRAP1 and the subsequent disruption of related signaling pathways .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine to form oximes or hydrazine to form hydrazones . These interactions are essential in the formation of stable compounds that can be used in further biochemical applications.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the formation of oximes and hydrazones, which are crucial in cellular reactions . These effects can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a nucleophile, reacting with aldehydes and ketones to form stable compounds . This mechanism involves enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it can form stable compounds over time, which are crucial for its continued biochemical applications .
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding these threshold effects is essential for its safe and effective use in biochemical applications .
Metabolic Pathways
3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are essential for its biochemical applications. It interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .
属性
IUPAC Name |
3-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOWWSLMKXHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

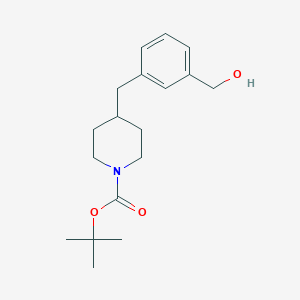
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)


